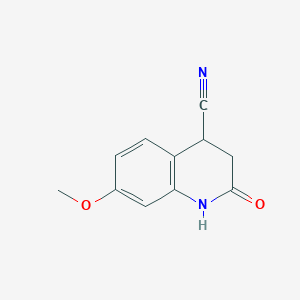
7-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carbonitrile
Übersicht
Beschreibung
“7-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carbonitrile” is a chemical compound with the molecular formula C11H10N2O2 . It belongs to the class of compounds known as tetrahydroquinolines, which are a large group of natural products .
Synthesis Analysis
The synthesis of this compound involves the reaction of ethyl 3-cyano-3-(4-methoxy-2-nitrophenyl)propanoate with tin and hydrochloric acid in methanol . The reaction is stirred at room temperature for 2 hours, after which the solvent is removed in vacuo. Ethyl acetate is then added, and an aqueous NaHCO3 solution is added to neutralize the solution .Molecular Structure Analysis
The molecular structure of “7-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carbonitrile” consists of 15 heavy atoms and 6 aromatic heavy atoms . The molecule has one rotatable bond, three hydrogen bond acceptors, and one hydrogen bond donor .Physical And Chemical Properties Analysis
The compound has a molecular weight of 202.21 g/mol . It has a high gastrointestinal absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . The compound has a Log Po/w (iLOGP) of 1.53 . It is very soluble, with a solubility of 4.85 mg/ml or 0.024 mol/l .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Intermediates
This compound serves as an intermediate in the synthesis of various organic molecules. Its structure is pivotal in the formation of heterocyclic compounds , which are essential in many pharmaceuticals. The methoxy group and the nitrile functionality allow for further chemical modifications, making it a versatile building block in organic synthesis .
Medicinal Chemistry
In medicinal chemistry, this compound’s core structure, resembling that of quinolines, is of interest due to its potential biological activity. Quinoline derivatives are known for their antimalarial, antibacterial, and antifungal properties. Thus, this compound could be a precursor in the development of new therapeutic agents .
Catalysis
The nitrile group present in this compound can act as a ligand in coordination chemistry, potentially forming complexes with metals. These complexes can be used as catalysts in various chemical reactions, including oxidation and reduction processes, which are crucial in industrial chemistry .
Material Science
In material science, the compound’s ability to form stable structures can be exploited in the design of organic semiconductors. Its electron-rich nature might contribute to charge transport mechanisms in electronic devices .
Analytical Chemistry
Due to its distinct chemical structure, this compound can be used as a standard or reference material in chromatography and spectrometry. It helps in the identification and quantification of similar compounds in complex mixtures .
Agricultural Chemistry
Quinoline derivatives have been studied for their role in plant growth regulation and protection. This compound could be investigated for its efficacy in enhancing crop yield or protecting plants from pests and diseases .
Safety and Hazards
Eigenschaften
IUPAC Name |
7-methoxy-2-oxo-3,4-dihydro-1H-quinoline-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-8-2-3-9-7(6-12)4-11(14)13-10(9)5-8/h2-3,5,7H,4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZDGDWURFYGIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CC(=O)N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4'-amino-[1,1'-biphenyl]-2-yl)acetamide](/img/structure/B1457710.png)
![[3-(Trifluoromethyl)pyrrolidin-2-yl]methanol](/img/structure/B1457713.png)
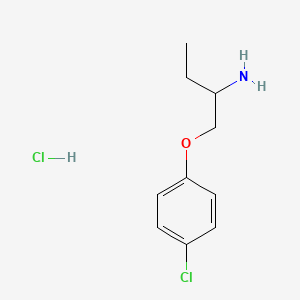
![2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride](/img/structure/B1457716.png)

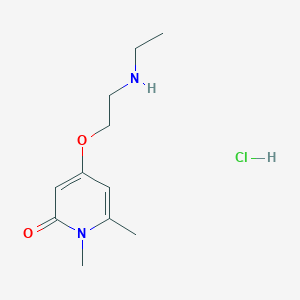
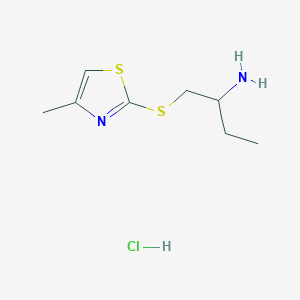
![6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1457723.png)
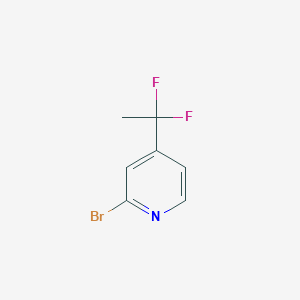

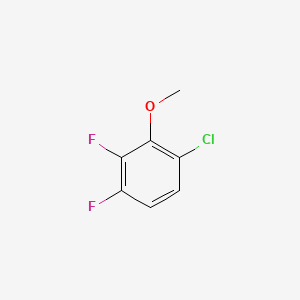
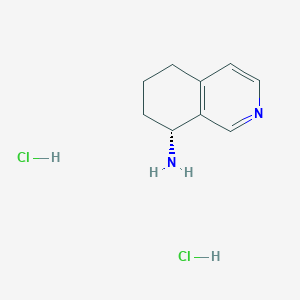
![N-{[1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]methyl}acetamide hydrochloride](/img/structure/B1457729.png)